molecular formula C4H5F6N B1329507 Bis(2,2,2-trifluoroethyl)amine CAS No. 407-01-2

Bis(2,2,2-trifluoroethyl)amine

Cat. No. B1329507
CAS RN: 407-01-2
M. Wt: 181.08 g/mol
InChI Key: GTJGHXLFPMOKCE-UHFFFAOYSA-N
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Description

Bis(2,2,2-trifluoroethyl)amine is a chemical compound that is part of a broader class of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms attached to an aliphatic or aromatic carbon. The trifluoromethyl group, in particular, is known for its ability to influence the physical and chemical properties of molecules, such as increasing their thermal stability and modifying their electronic characteristics .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves nucleophilic aromatic substitution reactions, as seen in the preparation of various bis(ether amine) monomers . These reactions typically use halogenated precursors, such as 2-chloro-5-nitrobenzotrifluoride, which are then reacted with dihydroxynaphthalene derivatives in the presence of a base like potassium carbonate. The nitro groups are subsequently reduced, often using hydrazine and a palladium on carbon (Pd/C) catalyst, to yield the corresponding amines .

Molecular Structure Analysis

The molecular structure of compounds related to bis(2,2,2-trifluoroethyl)amine can be quite complex. For instance, bis(difluorophosphino)amine has been studied using electron diffraction, revealing a geometry with two conformers in the gas phase, one of which has almost C2v symmetry . The presence of fluorine atoms can lead to significant electron delocalization, as observed in bis((trifluoromethyl)sulfonyl)amine, where deprotonation results in a shortening of the S–N bond due to electron delocalization into the sulfur's 3d orbitals .

Chemical Reactions Analysis

Fluorinated amines can participate in various chemical reactions. For example, bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, suggesting the formation of a mixed anhydride as the active species . Additionally, bis(acylamides) have been employed for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions .

Physical and Chemical Properties Analysis

The introduction of trifluoromethyl groups into amines significantly alters their physical and chemical properties. These modifications can lead to increased solubility in organic solvents, higher thermal stability, and changes in electronic properties such as dielectric constants . For instance, fluorinated polyimides derived from bis(ether amine) monomers exhibit glass transition temperatures ranging from 227 to 311 °C, low dielectric constants, and low moisture absorption . The presence of fluorine can also affect the color and transparency of polyimide films, with many of them being almost colorless and exhibiting low yellowness indices .

Scientific Research Applications

Catalysis in Dehydrative Amidation

Bis(2,2,2-trifluoroethyl)amine is involved in catalytic processes, such as the dehydrative amidation between carboxylic acids and amines. This process is facilitated by specific catalysts like 2,4-bis(trifluoromethyl)phenylboronic acid, which has been shown to be highly effective for this purpose. This catalytic action is crucial in organic synthesis, especially in peptide synthesis (Wang, Lu, & Ishihara, 2018).

Synthesis of Trifluoroacetamides

In the field of organic synthesis, bis(2,2,2-trifluoroethyl)amine plays a role in the synthesis of trifluoroacetamides. This involves the trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions. The resulting trifluoroacetamides are significant for their volatility and sharp peak elution in gas chromatography, enhancing the accuracy of analytical methods (Donike, 1973).

Development of Fluorinated Polyimides

Bis(2,2,2-trifluoroethyl)amine derivatives have been used in the synthesis of novel fluorinated polyimides. These polyimides are characterized by their solubility in organic solvents, ability to form transparent and low-colored films, and stability under high temperatures. They have applications in electronics due to their low dielectric constants and minimal water uptake (Chung, Tzu, & Hsiao, 2006).

Synthesis of Unsymmetrical Aliphatic Ureas

Bis(2,2,2-trifluoroethyl)amine is employed in the one-pot parallel synthesis of unsymmetrical aliphatic ureas. This synthesis method is notable for its simplicity and versatility, enabling the creation of a diverse library of ureas without the need for stringent control of conditions such as temperature (Bogolubsky et al., 2014).

Biomedical Applications

In biomedical research, bis(2,2,2-trifluoroethyl)amine and its derivatives find applications in the synthesis of various compounds. For instance, poly(amido-amine)s (PAAs) are synthesized using primary or secondary aliphatic amines reacting with bis(acrylamide)s. These PAAs have significant biomedical applications, such as heavy-metal-ion complexing, heparin neutralization, and development of biocompatible and biodegradable polymers for drug delivery (Ferruti, Marchisio, & Duncan, 2002).

Anhydrous Proton Conductors

Bis(2,2,2-trifluoroethyl)amine derivatives are also used in the development of Brønsted acid-base ionic liquids. These ionic liquids have shown promise as new materials for anhydrous proton conductors at elevated temperatures, with potential applications in fuel cell technology (Susan, Noda, Mitsushima, & Watanabe, 2003).

Flame Retardant for Lithium-ion Batteries

In the field of material science, bis(2,2,2-trifluoroethyl)amine derivatives, like bis(2,2,2-trifluoroethyl) ethylphosphonate, have been developed as flame retardant additives for lithium-ion batteries. These additives significantly reduce the flammability of the electrolyte, improving battery safety without compromising electrochemical performance (Zhu, Jiang, Ai, Yang, & Cao, 2015).

Safety And Hazards

Bis(2,2,2-trifluoroethyl)amine is toxic if swallowed, in contact with skin, and if inhaled . It causes severe skin burns and eye damage .

Future Directions

While specific future directions for Bis(2,2,2-trifluoroethyl)amine are not mentioned in the search results, the compound’s use in various chemical reactions and its potential in medicinal chemistry indicate that it may have a wide range of applications in the future .

properties

IUPAC Name

2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F6N/c5-3(6,7)1-11-2-4(8,9)10/h11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJGHXLFPMOKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193671
Record name Bis(2,2,2-trifluoroethyl)amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,2,2-trifluoroethyl)amine

CAS RN

407-01-2
Record name 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,2,2-trifluoroethyl)amine
Source ChemIDplus
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Record name Bis(2,2,2-trifluoroethyl)amine
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Record name Bis(2,2,2-trifluoroethyl)amine
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Record name Bis(2,2,2-trifluoroethyl)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
S Rüdiger, K Seppelt - Journal of fluorine chemistry, 1997 - Elsevier
The reaction of CS 2 and tetramethylammonium fluoride (TMAF) with 2-H-heptafluoropropane (R227) leads to 2,4-bis(hexafluoroisopropylidene)-1,3-dithietane as well as to the …
Number of citations: 6 www.sciencedirect.com
C Janzowski, J Gottfried, R Preussmann… - …, 1985 - academic.oup.com
The biologically inactive fluorinated nitrosamines N-nitrosobis(2,2,2-trifluoroethyl)amine (NDEA-F 6 ) and N-nitroso-bis(2,2,3,3,4,4,4-heptafluorobutyl)amine (NDBA-F 14 ) were …
Number of citations: 3 academic.oup.com
R Preussmann, M Habs, B Pool, D Stummeyer… - …, 1981 - academic.oup.com
N-Nitroso-bis(2,2,2-trifluoroethyl)amine (hexafluoro-diethylnitrosamine, 6-F-DEN) was synthesized as a derivative of diethylnitrosamine (DEN) with blocked terminal C-atoms to avoid …
Number of citations: 7 academic.oup.com
C Janzowski, G Eisenbrand, J Gottfried… - IARC Scientific …, 1984 - europepmc.org
Substitution of N-nitrosodialkylamines with fluorine at specific sites inhibits oxidative metabolism at the respective carbon atoms. The results of in-vitro metabolism studies with N-…
Number of citations: 4 europepmc.org
CI Daly - 2020 - ideals.illinois.edu
Magnesium diboride, MgB2, has the highest superconducting critical temperature of all traditional superconductors and is being considered for the fabrication of superconducting …
Number of citations: 0 www.ideals.illinois.edu
OJ Curnow, R Senthooran - Chemistry–An Asian Journal, 2022 - Wiley Online Library
A series of highly‐fluorinated triaminocyclopropenium salts, with up to six fluorous groups, were prepared and their properties as ionic liquids investigated. Reaction of …
Number of citations: 1 onlinelibrary.wiley.com
MN McCain, AW Metz, Y Yang… - Chemical Vapor …, 2005 - Wiley Online Library
The air‐stable, highly volatile precursor bis[di(2,2,2‐trifluoroethyl) dithiocarbamato]copper(II) (see Figure) has been fully characterized by single‐crystal XRD and thermogravimetric …
Number of citations: 8 onlinelibrary.wiley.com
J Hrouzek, J Krupcik, I Skacani - CHEMICAL PAPERS-SLOVAK …, 1998 - chempap.org
Capillary gas chromatography with electron capture detector was used for the determination of a detection limit of Ni (II) bis [di (2, 2, 2-trifluoroethyl) dithiocarbamate](Ni (TFDEDTC) 2) in …
Number of citations: 3 chempap.org
R Preussmann, M Habs, H Habs… - …, 1983 - academic.oup.com
N-Nitroso-(2,2,2-trifluoroethyl)ethylamine (F-3-NDEA) was tested for carcinogenic activity in male Sprague-Dawley rats at 4 dose levels. The compound was given by gavage twice …
Number of citations: 10 academic.oup.com
R Senthooran, OJ Curnow, T Brenner, R Weiss… - …, 2020 - Wiley Online Library
A series of three discrete dichloride dihydrates [Cl 2 (H 2 O) 2 ] 2− have been isolated with different triaminocyclopropenium (TAC) cations and with different crystallographic symmetries. …

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